

Application Note and Protocol: Synthesis of 1-Boc-3-carbamoylpiperidine

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Compound of Interest

Compound Name: **1-Boc-3-carbamoylpiperidine**

Cat. No.: **B1283295**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Boc-3-carbamoylpiperidine, also known as 1-N-Boc-piperidine-3-carboxamide or 1-Boc-nipecotamide, is a valuable and versatile building block in medicinal chemistry and pharmaceutical research.^[1] The piperidine scaffold is a key structural feature in numerous biologically active compounds and approved drugs. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the molecule's stability and facilitates controlled, regioselective reactions at other positions, making it an ideal intermediate for the synthesis of complex molecular architectures and novel therapeutics.^{[1][2]} This document provides a detailed protocol for the synthesis of **1-Boc-3-carbamoylpiperidine** via the N-protection of 3-piperidinocarboxamide using di-tert-butyl dicarbonate.

Synthesis Scheme

The synthesis involves the protection of the secondary amine of 3-piperidinocarboxamide with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure for amine protection in organic synthesis, utilizing di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
^{[3][4]}

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Figure 1: Reaction scheme for the N-Boc protection of 3-piperidinocarboxamide.

Data Presentation: Reagents and Conditions

The following table summarizes the key reagents and typical reaction parameters for the synthesis of **1-Boc-3-carbamoylpiperidine**.

Reagent / Parameter	Molecular Formula	Molecular Weight (g/mol)	Typical Molar Ratio	Notes
3-Piperidinocarboxamide	C ₆ H ₁₂ N ₂ O	128.17	1.0 eq	Starting material
Di-tert-butyl dicarbonate (Boc ₂ O)	C ₁₀ H ₁₈ O ₅	218.25	1.1 - 1.3 eq	Boc-protecting agent[5]
Triethylamine (Et ₃ N)	C ₆ H ₁₅ N	101.19	1.5 - 2.0 eq	Base; acts as an HCl scavenger
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Solvent	A common solvent for this reaction
Reaction Temperature	-	-	-	0 °C to Room Temperature
Reaction Time	-	-	-	4 - 12 hours
Typical Yield	-	-	-	>90% (can vary)

Experimental Protocol

This protocol details the procedure for the synthesis of **1-Boc-3-carbamoylpiperidine** on a 10 mmol scale.

Materials:

- 3-Piperidinocarboxamide (1.28 g, 10 mmol)
- Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol, 1.1 eq)
- Triethylamine (Et₃N) (2.1 mL, 15 mmol, 1.5 eq)
- Dichloromethane (DCM), anhydrous (50 mL)

- 1 M Hydrochloric acid (HCl) solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (Brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask (100 mL), magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator

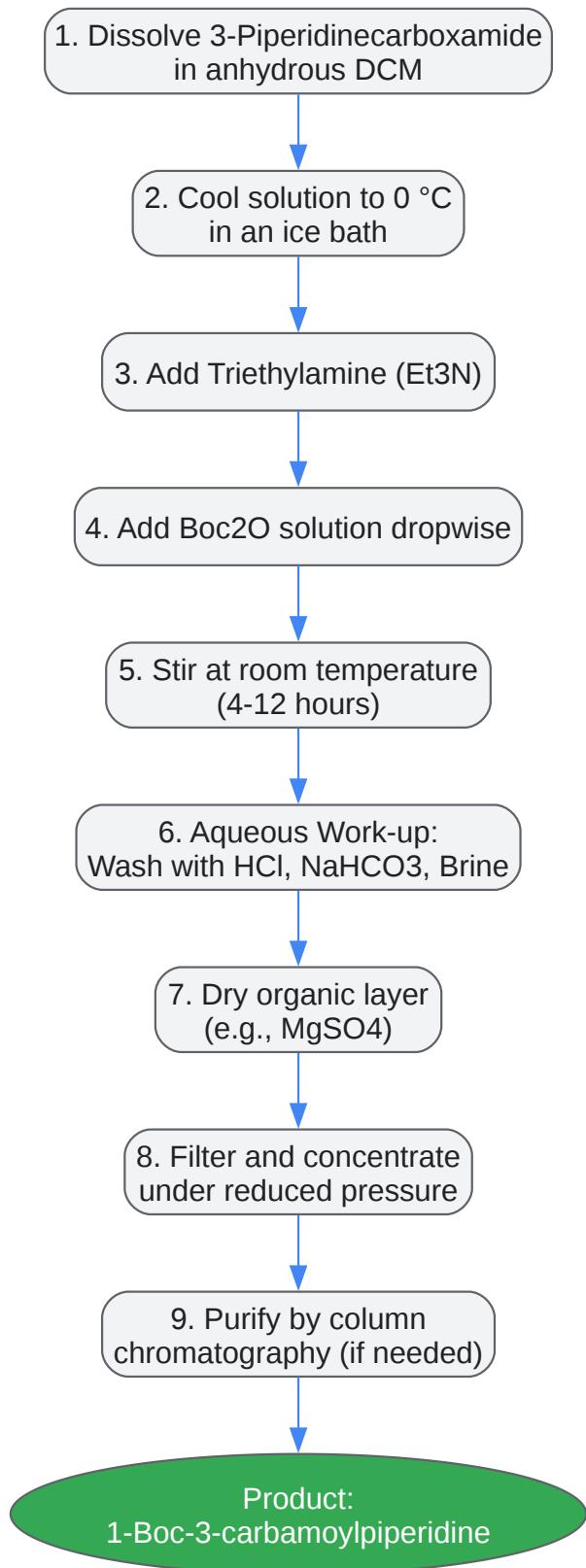
Procedure:

- Reaction Setup:
 - To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-piperidinecarboxamide (1.28 g, 10 mmol).
 - Add anhydrous dichloromethane (50 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
 - Cool the flask in an ice bath to 0 °C.
- Addition of Reagents:
 - Slowly add triethylamine (2.1 mL, 15 mmol) to the stirred solution.
 - In a separate container, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol) in a small amount of DCM, and add this solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Reaction Monitoring:
 - Stir the reaction at room temperature for 4-12 hours.

- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Upon completion, transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification:
 - The crude product is often of high purity and may not require further purification.
 - If necessary, the product can be purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield **1-Boc-3-carbamoylpiperidine** as a white solid.[6]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

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Caption: Workflow for the synthesis of **1-Boc-3-carbamoylpiperidine**.

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